6-Chloroquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including those similar to 6-chloroquinoline-3-carboxylic acid, involves novel procedures that may include steps like the synthesis of an amino intermediate followed by halogenation through reactions like the Sandmeyer reaction. Such processes have been utilized to obtain chloro and bromo-quinoline carboxylic acids in good yields (Raveglia et al., 1997). Other methods involve the Friedländer condensation reaction and subsequent reactions with various aldehydes to produce quinoline carboxylic acid derivatives (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be complex, with various substituents influencing their chemical behavior and interactions. X-ray diffraction studies and other spectral analyses like IR, MS, and NMR are commonly used to establish the structure of these compounds (Al-huniti et al., 2007).
Chemical Reactions and Properties
Chloroquinoline compounds can undergo a variety of chemical reactions, including coupling reactions, lactamization, and reactions with amines, leading to a wide range of derivatives with potential biological activities. These reactions are often catalyzed by specific reagents or conditions, such as niobium pentachloride or PPA-catalyzed thermal lactamization (El-Abadelah et al., 2007), (Nery et al., 2003).
Scientific Research Applications
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Medicinal Chemistry
- Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- They have been used in the development of drugs with a wide range of medicinal properties .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Antibacterial and Antioxidant Studies
- A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities .
- The methods of application involved the utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
- The results showed that seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment .
- In addition, the radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
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Antimicrobial Drugs
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
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Antiviral Agents
- Quinoline derivatives have been found to exhibit antiviral properties .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Anticancer Agents
- Quinoline derivatives have been found to exhibit anticancer properties .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Antihypertensive Agents
- Quinoline derivatives have been found to exhibit antihypertensive properties .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK) Inhibitory
- Quinoline derivatives have been found to exhibit inhibitory properties against PDGF RTK .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Anti-Human Immunodeficiency Virus (HIV) Agents
- Quinoline derivatives have been found to exhibit anti-HIV properties .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Anti-Inflammatory Agents
- Quinoline derivatives have been found to exhibit anti-inflammatory properties .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Antidepressant Agents
- Quinoline derivatives have been found to exhibit antidepressant properties .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Anticonvulsant Agents
- Quinoline derivatives have been found to exhibit anticonvulsant properties .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
-
Food, Catalysts, Dyes, Materials, Refineries, Electronics
- Quinoline derivatives are utilized in the areas of food, catalysts, dyes, materials, refineries, electronics, etc .
- The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
- The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
Safety And Hazards
properties
IUPAC Name |
6-chloroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQIRJWFRMCAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557846 | |
Record name | 6-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-3-carboxylic acid | |
CAS RN |
118791-14-3 | |
Record name | 6-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118791-14-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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